N-cyclopropyl-N-(3-hydroxybenzyl)-2-(3-pyrrolidinyl)benzamide
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Overview
Description
N-cyclopropyl-N-(3-hydroxybenzyl)-2-(3-pyrrolidinyl)benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CPP-HOBn and is a derivative of the benzamide family of compounds. CPP-HOBn has been found to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
CPP-HOBn acts as a competitive antagonist for the CB1 cannabinoid receptor. This means that it binds to the receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. By blocking the CB1 receptor, CPP-HOBn can modulate the activity of the endocannabinoid system and affect various physiological processes.
Biochemical and Physiological Effects:
CPP-HOBn has been found to have several biochemical and physiological effects. In studies conducted on animal models, CPP-HOBn has been shown to reduce pain sensation, decrease food intake, and affect anxiety-like behavior. Additionally, CPP-HOBn has been found to have potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP-HOBn in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system and investigate its role in various physiological processes. However, one limitation of using CPP-HOBn is its relatively short half-life, which can make it difficult to study long-term effects.
Future Directions
There are several future directions for research involving CPP-HOBn. One potential area of study is the role of the endocannabinoid system in the development of addiction. CPP-HOBn has been found to reduce drug-seeking behavior in animal models, suggesting that it may have potential therapeutic applications in the treatment of addiction. Additionally, further research is needed to investigate the long-term effects of CPP-HOBn and its potential applications in the treatment of various disorders.
Synthesis Methods
CPP-HOBn can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 3-hydroxybenzyl alcohol, which is then reacted with 3-pyrrolidinylamine to form a secondary amine. This amine is then reacted with cyclopropylcarbonyl chloride to form the final product, CPP-HOBn.
Scientific Research Applications
CPP-HOBn has been used in numerous scientific studies as a tool for investigating various biochemical and physiological processes. One of the main applications of CPP-HOBn is in the study of the endocannabinoid system. This system plays a critical role in regulating various physiological processes, including pain sensation, appetite, and mood. CPP-HOBn has been found to act as a selective antagonist for the CB1 cannabinoid receptor, which is one of the primary receptors in the endocannabinoid system.
properties
IUPAC Name |
N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]-2-pyrrolidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-18-5-3-4-15(12-18)14-23(17-8-9-17)21(25)20-7-2-1-6-19(20)16-10-11-22-13-16/h1-7,12,16-17,22,24H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYZTCPWSDOJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)O)C(=O)C3=CC=CC=C3C4CCNC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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